Zinc bis[butylbenzoate] Zinc bis[butylbenzoate]
Brand Name: Vulcanchem
CAS No.: 56507-10-9
VCID: VC18420842
InChI: InChI=1S/2C11H14O2.Zn/c2*1-2-3-6-9-7-4-5-8-10(9)11(12)13;/h2*4-5,7-8H,2-3,6H2,1H3,(H,12,13);/q;;+2/p-2
SMILES:
Molecular Formula: C22H26O4Zn
Molecular Weight: 419.8 g/mol

Zinc bis[butylbenzoate]

CAS No.: 56507-10-9

Cat. No.: VC18420842

Molecular Formula: C22H26O4Zn

Molecular Weight: 419.8 g/mol

* For research use only. Not for human or veterinary use.

Zinc bis[butylbenzoate] - 56507-10-9

Specification

CAS No. 56507-10-9
Molecular Formula C22H26O4Zn
Molecular Weight 419.8 g/mol
IUPAC Name zinc;2-butylbenzoate
Standard InChI InChI=1S/2C11H14O2.Zn/c2*1-2-3-6-9-7-4-5-8-10(9)11(12)13;/h2*4-5,7-8H,2-3,6H2,1H3,(H,12,13);/q;;+2/p-2
Standard InChI Key YCJZPPOCCOJUGU-UHFFFAOYSA-L
Canonical SMILES CCCCC1=CC=CC=C1C(=O)[O-].CCCCC1=CC=CC=C1C(=O)[O-].[Zn+2]

Introduction

Chemical Identity and Structural Characteristics

Zinc bis[butylbenzoate] belongs to the class of metal carboxylates, characterized by the general formula Zn(OOCR)<sub>2</sub>, where R represents an alkyl or aryl group. In this case, the R group is a tert-butyl-substituted benzene ring. The compound’s IUPAC name is bis(4-tert-butylbenzoyloxy)zinc, reflecting its two 4-tert-butylbenzoate ligands coordinating with zinc .

Molecular Architecture

The molecular structure comprises a zinc atom at the center, bonded to two deprotonated 4-tert-butylbenzoate anions via oxygen atoms. The tert-butyl group (-C(CH<sub>3</sub>)<sub>3</sub>) at the para position of the benzene ring introduces steric bulk, influencing the compound’s solubility and reactivity. X-ray crystallography and computational models reveal a tetrahedral geometry around the zinc ion, with bond lengths of approximately 1.95–2.05 Å for Zn-O .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC<sub>22</sub>H<sub>28</sub>O<sub>4</sub>Zn
Molecular Weight421.8 g/mol
Solubility in Water23.95 g/L at 20°C (analogous zinc benzoate)
Melting Point240–245°C (decomposes)
Density1.32 g/cm³

The tert-butyl groups enhance lipophilicity, making the compound soluble in organic solvents like ethanol and butyl cellosolve but sparingly soluble in water .

Synthetic Methodologies

Industrial production of zinc bis[butylbenzoate] typically employs solvent-based methods to ensure high purity and yield. A notable patent (CN114276236A) outlines a scalable synthesis route using mixed solvents .

Solvent-Mediated Synthesis

The process involves:

  • Dissolution of Benzoic Acid Derivative: 4-tert-butylbenzoic acid is dissolved in a ternary solvent system (butyl cellosolve:ethanol:water = 3–6:2–3:1–2) at 40–100°C .

  • Reaction with Zinc Source: Zinc oxide or hydroxide is added in a 1:1.5 molar ratio to the acid, followed by a catalyst (e.g., p-toluenesulfonic acid) to accelerate esterification .

  • Isolation and Purification: The product is cooled, filtered, and dried at 100°C, achieving a zinc content of ~21.18% .

This method eliminates wastewater generation by recycling solvents, aligning with green chemistry principles .

Table 2: Optimized Synthesis Conditions

ParameterOptimal RangeImpact on Yield
Temperature80–100°CMaximizes reaction rate
Solvent Ratio (But:EtOH:H<sub>2</sub>O)4:2:1Enhances solubility
Reaction Time6–8 hoursEnsures completion

Functional Applications

Polymer Stabilization

Zinc bis[butylbenzoate] acts as a heat stabilizer in polyvinyl chloride (PVC), scavenging hydrochloric acid (HCl) generated during thermal degradation. Its efficacy surpasses traditional lead-based stabilizers, offering a non-toxic alternative . Comparative studies show it improves PVC’s light transmittance by 15–20% while maintaining mechanical integrity at processing temperatures up to 200°C .

Catalytic Roles

In organic synthesis, the compound catalyzes esterification and transesterification reactions. For example, it facilitates the production of biodiesel from triglycerides, achieving conversion rates >90% under mild conditions .

RegulationRequirementStatus
EPATSCA Inventory ListedCompliant
REACHNo SVHC designationCompliant

Recent Advances and Future Directions

Recent research focuses on hybrid stabilizers combining zinc bis[butylbenzoate] with calcium stearates to enhance PVC performance. Additionally, computational studies aim to modify the tert-butyl group to tailor solubility for pharmaceutical applications .

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